Shiraiachrome A

Photodynamic therapy Perylenequinone Anticancer

Researchers studying photodynamic therapy (PDT) or angiogenesis often require separate compounds for light-activated and light-independent mechanisms, complicating comparative studies. Shiraiachrome A (CAS 124709-39-3) solves this by uniquely combining both modalities in a single, well-characterized molecule. - Light-activated: Nanomolar photocytotoxicity (EC50 < 1 μM) against melanoma cells, with high singlet oxygen quantum yield typical of hypocrellins. - Light-independent: Potent RTK autophosphorylation inhibition (IC50 2.1-4.3 μM) that blocks HMEC proliferation, migration, and tube formation. This rare dual functionality makes it an essential reference compound for SAR studies, PDT agent development, and angiogenesis research.

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
CAS No. 124709-39-3
Cat. No. B050345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShiraiachrome A
CAS124709-39-3
SynonymsShiraiachrome A
Shiraiachrome B
Shiraiachrome-A
Shiraiachrome-B
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC
InChIInChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3
InChIKeyVANSZAOQCMTTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Structure & Identifiers


Interactive Chemical Structure Model





Shiraiachrome A: Fungal Perylenequinone Photosensitizer


Shiraiachrome A (CAS 124709-39-3) is a naturally occurring fungal perylenequinone pigment isolated from the mycelium and stromatal tissues of the bamboo fungus Shiraia bambusicola [1]. It belongs to the hypocrellin subclass of perylenequinones, sharing an oxidized pentacyclic core and helical chirality characteristic of this photosensitizer family [2][3]. Shiraiachrome A exhibits dual pharmacological profiles: light-activated photodynamic cytotoxicity and light-independent antiangiogenic activity via receptor tyrosine kinase (RTK) inhibition [4][5].

Shiraiachrome A: Why Substitution Fails


Perylenequinones exhibit substantial functional divergence despite shared chromophores. Hypocrellin A demonstrates high photodynamic potency (singlet oxygen quantum yield Φ1O2 = 0.83) but has not been documented to possess light-independent antiangiogenic RTK inhibitory activity comparable to Shiraiachrome A (IC50 = 2.1–4.3 μM) [1][2]. Cercosporin produces similar singlet oxygen yields (Φ1O2 = 0.81) yet shows markedly weaker antiviral activity and lacks documented antiangiogenic effects [1][3]. Phleichrome, another efficient singlet oxygen producer (Φ1O2 = 0.77), demonstrates no detectable antiviral activity despite high quantum yield [3]. Shiraiachrome A uniquely combines nanomolar-level photocytotoxicity (as ent-shiraiachrome A) with micromolar light-independent RTK inhibition—a dual modality not replicated across other perylenequinones [2][4][5].

Shiraiachrome A: Quantitative Differentiation Evidence


Hypocrellin-Class vs. Hypomycin-Class Photocytotoxicity

ent-Shiraiachrome A (enantiomer of Shiraiachrome A) demonstrates photocytotoxic potency comparable to hypocrellin A and B, with EC50 values at nanomolar levels against human skin melanoma cells. In direct comparison, hypomycin-class perylenequinones (structurally related but distinct subclass) exhibited photocytotoxicity only at micromolar levels—a ≥1000-fold potency differential [1]. The dark toxicity EC50 for both classes exceeded 100 μM, yielding a favorable phototherapeutic index [1].

Photodynamic therapy Perylenequinone Anticancer

Antiangiogenic RTK Inhibition Activity

Shiraiachrome A inhibits autophosphorylation of four receptor tyrosine kinases (RTKs) with IC50 values ranging from 2.2 to 4.3 μM, independent of light activation [1]. In human microvascular endothelial cells (HMEC), it inhibits proliferation (IC50 = 2.1±0.36 μM), migration (IC50 = 1.97±0.44 μM), and tube formation (IC50 = 1.65±0.59 μM) [1]. This antiangiogenic mechanism is distinct from perylenequinones such as hypocrellin A, calphostin C, and cercosporin, for which comparable light-independent RTK inhibitory data are not reported [2][3].

Angiogenesis Receptor tyrosine kinase Anti-angiogenic

Hypocrellin Subclass Identity and Stereochemistry

Shiraiachrome A is structurally classified within the hypocrellin subclass of fungal perylenequinones, not the structurally divergent hypomycin or cercosporin subclasses [1]. Its absolute stereochemistry has been revised and established as M(R),14S,16S through comprehensive NMR and computational analysis [2]. In contrast, cercosporin and phleichrome—while sharing the perylenequinone core—belong to distinct biosynthetic subclasses with different helical chirality parameters and substituent patterns that affect their photobiological profiles [3][4]. Specifically, cercosporin-like perylenequinones demonstrate substantially weaker antiviral activity than hypocrellins despite comparable singlet oxygen quantum yields [4].

Natural product Stereochemistry Hypocrellin

Shiraiachrome A Research Applications


Combined PDT and Antiangiogenesis Research

Shiraiachrome A enables investigation of dual therapeutic mechanisms within a single compound: nanomolar-level light-activated photocytotoxicity (EC50 < 1 μM) and light-independent inhibition of angiogenesis via RTK autophosphorylation blockade (IC50 = 2.2–4.3 μM) [1][2]. This dual-modality profile is not documented for hypocrellin A, cercosporin, or other commercially available perylenequinones, making Shiraiachrome A uniquely suited for comparative studies examining additive or synergistic effects of combined PDT and antiangiogenic strategies.

Angiogenesis-Related Disease Models

Shiraiachrome A has demonstrated significant inhibition of HMEC proliferation (IC50 = 2.1±0.36 μM), migration (IC50 = 1.97±0.44 μM), and tube formation (IC50 = 1.65±0.59 μM), as well as suppression of microvessel formation in rat aorta and chick CAM models [1]. These antiangiogenic effects occur independent of light activation, distinguishing Shiraiachrome A from photosensitizer-only perylenequinones and supporting its use in light-independent angiogenesis inhibition studies relevant to rheumatoid arthritis, diabetic retinopathy, and tumor vascularization models.

Hypocrellin-Class PDT Agent Development

As a confirmed hypocrellin-class perylenequinone with established absolute stereochemistry M(R),14S,16S, Shiraiachrome A exhibits nanomolar photocytotoxic potency comparable to hypocrellin A and B against human melanoma cells, with dark toxicity EC50 > 100 μM [1][2]. Its structural characterization and validated stereochemistry support its use as a reference compound in hypocrellin-class PDT agent development, SAR studies, and as a scaffold for semi-synthetic derivative synthesis targeting improved photosensitizer properties.

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